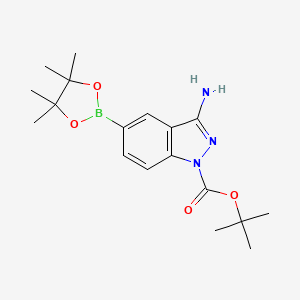![molecular formula C13H11F3N2O2S B6604540 ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate CAS No. 2137672-65-0](/img/structure/B6604540.png)
ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate (TFMPC) is a heterocyclic compound belonging to the thiazole family, and it has been used in a wide range of scientific and medical research applications. TFMPC is a compound with a unique structure, which is composed of a thiazole ring, a methyl group, and a trifluoromethyl pyridin-3-yl group. This compound has been studied for its potential applications in various areas, including drug synthesis, organic synthesis, and biochemistry.
作用機序
Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate is believed to act as a catalyst in several biochemical reactions. This compound has been shown to facilitate the conversion of aldehydes to their corresponding carboxylic acids. In addition, ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate has been shown to promote the formation of carbon-carbon bonds in the synthesis of organic compounds.
Biochemical and Physiological Effects
ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant and can inhibit the production of reactive oxygen species. In addition, ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate has been studied for its potential anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and to modulate the activity of certain enzymes.
実験室実験の利点と制限
Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate has several advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it can be synthesized in high yields. The reaction is also relatively simple and can be performed in a short amount of time. However, the compound is sensitive to light and air and must be stored in a dark, airtight container. In addition, ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate is not very soluble in water, so it must be dissolved in an organic solvent before it can be used.
将来の方向性
There are several potential future directions for the use of ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate. One potential application is in the synthesis of novel drugs and natural products. This compound could also be used to study the structure and function of proteins and enzymes. In addition, ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate could be used to study the structure and activity of drugs and to investigate its potential anti-inflammatory properties. Finally, ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate could be used to study its potential antioxidant properties.
合成法
Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate can be synthesized in several ways. One method involves the reaction of ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction yields the desired product in high yields. Another method involves the reaction of ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction also yields the desired product in high yields.
科学的研究の応用
Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate has been used for a variety of scientific and medical research applications. It has been used in organic synthesis to prepare a variety of compounds, including drugs and natural products. It has also been used in biochemistry and molecular biology to study the structure and function of proteins and enzymes. In addition, ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate has been used in medicinal chemistry to study the structure and activity of drugs.
特性
IUPAC Name |
ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-3-20-12(19)10-7(2)18-11(21-10)8-4-5-9(17-6-8)13(14,15)16/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXJSFKYMGGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)


![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)




![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)